2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide
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Overview
Description
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide is a chemical compound with the molecular formula C8H17NO2 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide typically involves the reaction of 2-hydroxy-2-methylpropanoic acid with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-Hydroxy-2-methylpropanoic acid+Diisopropylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of high-purity reactants, controlled temperature and pressure conditions, and efficient separation and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-2-methyl-N,N-di(propan-2-yl)propanamide.
Reduction: Formation of 2-hydroxy-2-methyl-N,N-di(propan-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropionamide:
2-Hydroxy-2-methylpropanoic acid: The precursor to 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide, it has a carboxylic acid group instead of an amide group.
N,N-Diisopropylacetamide: Similar in structure but with an acetamide backbone instead of a propanamide backbone.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amide functional groups, along with the bulky isopropyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51804-80-9 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-7(2)11(8(3)4)9(12)10(5,6)13/h7-8,13H,1-6H3 |
InChI Key |
CHALNJPLOZDESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)O |
Origin of Product |
United States |
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